Euparotin acetate
Description
Overview of Sesquiterpene Lactones: Chemical Diversity and Biological Significance in Academic Research
Sesquiterpene lactones (SLs) represent a large and diverse group of naturally occurring plant secondary metabolites. mdpi.com These compounds are terpenoids characterized by a 15-carbon skeleton, which is constructed from three isoprene (B109036) units, and includes a lactone ring. academicjournals.orgfrontiersin.org There is immense chemical diversity within this class, with over 5000 distinct SLs having been identified and described from natural sources. mdpi.comacademicjournals.orgresearchgate.net They are particularly abundant in plants belonging to the Asteraceae (Compositae) family, but are also found in other families such as Apiaceae. mdpi.commdpi.comhebmu.edu.cn
In academic research, sesquiterpene lactones are of significant interest due to their wide array of biological activities. mdpi.com These compounds have been investigated for their potential anti-inflammatory, anticancer, antifungal, antimicrobial, and antiparasitic properties. mdpi.commdpi.com The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as the thiol groups of proteins, via a Michael-type addition. academicjournals.orgmdpi.com This interaction can disrupt cellular processes, including gene regulation and protein synthesis, leading to the observed biological effects. mdpi.com The high number of studies on their isolation, synthesis, and pharmacological potential underscores the scientific community's growing interest in this class of compounds. mdpi.com
Structurally, sesquiterpene lactones are categorized into several subclasses based on their carbocyclic skeletons. Major types include germacranolides (with a 10-membered ring), eudesmanolides (a 6/6 bicyclic structure), and guaianolides (a 5/7 bicyclic structure). academicjournals.orgmdpi.com
Table 1: Classification of Selected Sesquiterpene Lactones
| Class | Structural Description |
|---|---|
| Germacranolides | Possess a 10-membered carbon ring. |
| Eudesmanolides | Feature a bicyclic structure with two fused six-membered rings. |
| Guaianolides | Contain a bicyclic structure with a five-membered ring fused to a seven-membered ring. academicjournals.orgmdpi.com |
The Guaianolide Class: Structural Characteristics and Natural Occurrence in Research Contexts
Guaianolides are a prominent class of sesquiterpene lactones characterized by a distinctive molecular architecture. wikipedia.org Their core structure is a tricyclic system featuring a five-membered ring and a seven-membered ring fused together, with an attached gamma-lactone ring. wikipedia.orgresearchgate.net This basic skeleton is derived biosynthetically from farnesyl pyrophosphate. wikipedia.orglboro.ac.uk The pathway is generally thought to proceed through the formation of a germacrene lactone, which then undergoes cyclization to form the characteristic 5/7 ring system of the guaianolides. hebmu.edu.cnwikipedia.org
There are two main structural isomers of guaianolides, which differ in the position where the lactone ring is fused to the central cycloheptane (B1346806) ring: 6,12-guaianolides and 8,12-guaianolides. wikipedia.org The stereochemistry and oxidation patterns of guaianolides can vary significantly, contributing to their diverse biological activities. nih.gov These compounds are found in numerous plant species, with a high concentration in the Asteraceae (daisy) and Apiaceae (parsley) families. hebmu.edu.cnwikipedia.org The structural complexity and potent biological activities of guaianolides have made them attractive targets for total synthesis in organic chemistry research. wikipedia.orgnih.gov
Historical Trajectory of Natural Product Research Leading to Euparotin Acetate's Discovery
The discovery of euparotin acetate (B1210297) is a direct result of systematic natural product screening programs of the mid-20th century, which aimed to identify novel compounds with potential therapeutic value, particularly as antitumor agents. In 1967, as part of a broad investigation into plant extracts, S. Morris Kupchan and his team of researchers isolated this compound from the plant species Eupatorium rotundifolium. acs.orgnih.gov
Their work, published in the Journal of the American Chemical Society, detailed the isolation and structural elucidation of this compound, identifying it as a novel guaianolide that exhibited significant tumor-inhibitory activity. acs.orgnih.gov This discovery was a notable event in the field of cancer research, as it highlighted the potential of sesquiterpene lactones as a source of new anticancer compounds. lsu.edutandfonline.com The research on this compound and related compounds like eupacunin (B1232134) helped to establish that the cytotoxic action of these molecules was linked to their chemical structure, specifically the presence of reactive alkylating groups. lsu.edu This foundational research paved the way for further investigation into the mechanism of action and potential applications of guaianolides in academic studies.
Table 2: Mentioned Compounds and Their Molecular Formulas
| Compound Name | Molecular Formula |
|---|---|
| This compound | C22H26O8 nih.gov |
| Abiraterone acetate | C26H33NO2 nih.gov |
| Acetic acid | C2H4O2 |
| Ethyl acetate | C4H8O2 scentree.coscentree.co |
| Isoamyl acetate | C7H14O2 wikipedia.org |
| Parthenolide | C15H20O3 |
| Costunolide | C15H20O2 |
| Artemisinin | C15H22O5 |
| Thapsigargin | C34H50O12 |
| Vernolepin | C15H16O5 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10215-89-1 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR,7R,9aS,9bS)-7-acetyloxy-9a-hydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-6-10(2)19(24)29-15-8-21(9-27-21)17-14(28-13(5)23)7-11(3)22(17,26)18-16(15)12(4)20(25)30-18/h6-7,14-18,26H,4,8-9H2,1-3,5H3/b10-6-/t14-,15-,16-,17+,18+,21+,22-/m1/s1 |
InChI Key |
RGPNOZYPJYBPCP-UPVVJIFBSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(CO2)C3C(C=C(C3(C4C1C(=C)C(=O)O4)O)C)OC(=O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@]2(CO2)[C@@H]3[C@@H](C=C([C@@]3([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(CO2)C3C(C=C(C3(C4C1C(=C)C(=O)O4)O)C)OC(=O)C |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Euparotin Acetate
Botanical Origin and Isolation Source: Eupatorium rotundifolium and Related Species in Phytochemical Studies
Euparotin acetate (B1210297) is a sesquiterpene lactone of the guaianolide type that was first isolated from Eupatorium rotundifolium, a plant species belonging to the Asteraceae family. acs.org Commonly known as roundleaf thoroughwort, E. rotundifolium is native to the eastern and central United States, where it typically grows in moist habitats like bogs and wet savannas. The genus Eupatorium is well-documented for being a rich source of sesquiterpene lactones, and various species within this genus have been the subject of phytochemical investigations due to their cytotoxic activities. lsu.edutandfonline.com
The scientific inquiry into E. rotundifolium was part of a broader, systematic search for tumor inhibitors from plant sources. cqu.edu.au This research was spurred by the recognition that the Asteraceae family, in particular, contains numerous species with potential anti-tumor properties, often attributed to their sesquiterpene lactone constituents. lsu.edu While euparotin acetate is primarily associated with E. rotundifolium, related compounds and other sesquiterpene lactones have been isolated from other Eupatorium species, making the genus a focal point for natural product chemistry. tandfonline.comect-journal.kz
Table 1: Botanical Profile of the Source Plant
| Feature | Description |
|---|---|
| Compound | This compound |
| Botanical Source | Eupatorium rotundifolium L. ufrgs.br |
| Common Name | Roundleaf thoroughwort |
| Family | Asteraceae |
| Native Region | Eastern and Central United States |
| Typical Habitat | Low, moist environments such as savannas and bogs |
Methodological Approaches for Isolation and Purification from Plant Extracts
The isolation of this compound from Eupatorium rotundifolium was accomplished through a methodical process known as bioassay-guided fractionation. cqu.edu.au This strategic approach involves separating the initial plant extract into various fractions and testing the biological activity—in this case, cytotoxicity against cancer cell lines—at each stage. cqu.edu.auufrgs.br This ensures that the purification process is focused on the most biologically active components, which might otherwise be missed in a classical phytochemical approach. cqu.edu.au
The general procedure for isolating sesquiterpene lactones like this compound involves the following steps:
Extraction: The dried and ground plant material is extracted with an organic solvent to create a crude extract. lsu.edu
Fractionation: This crude extract is then subjected to a series of chromatographic separations. Open column chromatography using silica (B1680970) gel is a common first step to separate the complex mixture into simpler fractions. lsu.edu
Bioassay-Guided Purification: The resulting fractions are tested for cytotoxicity using cell-based assays (such as MTT or SRB assays against cell lines like HT29 or NCI-H460). tandfonline.comufrgs.br Fractions demonstrating the highest activity are selected for further purification.
Final Isolation: The active fractions undergo repeated, finer chromatographic techniques, such as smaller columns or vacuum liquid chromatography, to isolate the pure compounds. lsu.edu In the original research, Kupchan's team used this systematic, bioassay-guided fractionation to isolate not only this compound but also seven other related cytotoxic sesquiterpene lactones from the same plant source. cqu.edu.auresearchgate.net
Advanced Spectroscopic and Crystallographic Techniques in Structural Determination Research
The definitive structural elucidation of this compound was a significant achievement that relied on the cutting-edge analytical techniques of the time. researchgate.net The core of the structural determination was single-crystal X-ray crystallography. researchgate.net Researchers prepared a bromoacetate (B1195939) derivative of the related compound, euparotin, to facilitate the analysis. The X-ray diffraction data from this crystal provided an unambiguous determination of the molecule's three-dimensional structure and absolute stereochemistry. researchgate.net
This crystallographic data served as a definitive reference point. The structures of this compound and the other six related cytotoxic sesquiterpene lactones isolated from E. rotundifolium were then confirmed by correlating their spectroscopic data back to the X-ray-defined structure of the bromoacetate derivative. researchgate.net The primary spectroscopic methods used included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 60-MHz and 100-MHz NMR studies were employed to analyze the proton signals, helping to define the connectivity and stereochemical relationships within the molecule. researchgate.net
Mass Spectrometry (MS): This technique was used to determine the molecular weight and elemental composition of the compounds. researchgate.net
Infrared (IR) Spectroscopy: IR analysis helped to identify key functional groups present in the molecule, such as ester and lactone carbonyls. researchgate.net
This combined use of X-ray crystallography and various spectroscopic techniques provided the comprehensive chemical and stereochemical evidence needed to fully characterize the novel and complex structure of this compound. researchgate.net
Initial Academic Reports and Their Significance in Natural Product Chemistry
The isolation and structural elucidation of this compound were first formally reported in the Journal of the American Chemical Society in 1967 by the research group of S. Morris Kupchan. ect-journal.kzufrgs.brnih.gov This communication, and a more detailed follow-up paper in the Journal of Organic Chemistry in 1969, were highly significant for the field of natural product chemistry. researchgate.net
The discovery was important for several reasons:
Novel Structure: this compound represented a new, complex guaianolide sesquiterpene lactone, expanding the known diversity of natural products. cqu.edu.auect-journal.kz
Bioactivity: It was identified as a potent tumor inhibitor, demonstrating significant cytotoxic activity against carcinoma cells in vitro, which validated the bioassay-guided discovery approach. ect-journal.kzresearchgate.net
Advancement in Methodology: The research program highlighted the effectiveness of bioassay-guided fractionation for discovering novel, biologically active minor constituents from complex natural sources. cqu.edu.au
Foundation for Further Research: The discovery of this compound and its congeners spurred further chemical and biological studies into sesquiterpene lactones as a class of compounds with potential for cancer chemotherapy. cqu.edu.au The identification of these novel growth inhibitors provided new molecular templates for drug discovery and development. cqu.edu.audntb.gov.ua
The work on this compound is a classic example of natural product research, where the isolation of a novel compound from a plant source leads to detailed structural characterization and the discovery of significant biological activity. dntb.gov.uadfo-mpo.gc.ca
Biosynthetic Pathways and Precursors
General Sesquiterpene Biosynthesis: Exploration of Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways in Research Models
All terpenoids, including sesquiterpenes, are derived from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.org In plants, two distinct and spatially separated biosynthetic pathways are responsible for the production of these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. mdpi.comrsc.orgplos.org
The MVA pathway, located in the cytosol, is traditionally associated with the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgplos.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step. plos.orgasm.org Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. researchgate.net
Conversely, the MEP pathway, also known as the non-mevalonate pathway, operates within the plastids. rsc.orgplos.org It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and is generally responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). pnas.orgrsc.org
While this compartmentalization is a general rule, research has revealed a degree of "crosstalk" between the two pathways. acs.orgnih.gov Studies in various plant models, such as Stevia rebaudiana, have shown that both the MVA and MEP pathways can contribute to the biosynthesis of sesquiterpenes. acs.org This suggests that isoprenoid intermediates can be transported between the cytosol and plastids, allowing for a more integrated and flexible metabolic network. pnas.orgacs.org For instance, farnesyl diphosphate (FPP) precursors derived from the MEP pathway in the plastids can be transported to the cytosol for sesquiterpene synthesis. acs.org
| Pathway | Cellular Location | Primary Precursors | Key Intermediate | Primary Products |
|---|---|---|---|---|
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic acid | Sesquiterpenes, Triterpenes, Sterols |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) | Monoterpenes, Diterpenes, Carotenoids |
Proposed Biosynthetic Route to Guaianolides within Eupatorium Species
Euparotin acetate (B1210297) belongs to the guaianolide subclass of sesquiterpene lactones, which are characteristic secondary metabolites of the Asteraceae family, where the genus Eupatorium is placed. icm.edu.placs.orgnih.gov The biosynthesis of these complex molecules is believed to start from the C15 precursor, farnesyl diphosphate (FPP), which is synthesized in the cytosol via the MVA pathway. mdpi.com
The committed step in the biosynthesis of most sesquiterpene lactones in the Asteraceae is the cyclization of FPP to form (+)-germacrene A. researchgate.netnih.govresearchgate.net This reaction is catalyzed by the enzyme germacrene A synthase (GAS). nih.govnih.govwur.nl Germacrene A is a highly reactive intermediate and typically does not accumulate in the plant tissues, being rapidly converted in subsequent steps. nih.govwur.nl
Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.nettandfonline.com A key enzyme in this process is germacrene A oxidase (GAO), which catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to yield germacrene A acid. researchgate.netoup.comtechscience.com
Germacrene A acid is a critical branch point in the biosynthesis of various sesquiterpene lactone skeletons. tandfonline.com For the formation of guaianolides like euparotin acetate, further enzymatic transformations are required. Research on the biosynthesis of the closely related compound eupatolide (B211558) in sunflower (Helianthus annuus) has provided significant insights. royalsocietypublishing.orgnih.gov In this pathway, germacrene A acid is first hydroxylated at the C8 position by a specific CYP enzyme, germacrene A 8β-hydroxylase, to form 8β-hydroxy-germacrene A acid. royalsocietypublishing.orgnih.gov This intermediate is then the substrate for another CYP, eupatolide synthase (HaES), which catalyzes a 6,7-trans lactonization, resulting in the formation of eupatolide. royalsocietypublishing.orgnih.gov Eupatolide is the direct precursor to this compound, requiring only a final acetylation step.
Investigation of Key Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound from the universal precursor FPP is orchestrated by a series of specific enzymes that construct and decorate the core molecular scaffold.
The initial and crucial cyclization is performed by Germacrene A Synthase (GAS) . This enzyme belongs to the terpene synthase (TPS) family and catalyzes the conversion of the linear FPP molecule into the cyclic sesquiterpene, (+)-germacrene A. nih.govwur.nlqmul.ac.uk This step establishes the foundational germacrane (B1241064) skeleton.
Subsequent oxidations are carried out by cytochrome P450 enzymes. Germacrene A Oxidase (GAO) is a multifunctional P450 enzyme that hydroxylates and further oxidizes the C12 methyl group of germacrene A to a carboxylic acid, forming germacrene A acid. oup.comtechscience.comacademicjournals.org
The pathway then diverges towards different sesquiterpene lactone types. For eupatolide-derived compounds, Germacrene A 8β-hydroxylase (a CYP71BL enzyme) specifically introduces a hydroxyl group at the C8 position of germacrene A acid. royalsocietypublishing.orgnih.gov
The formation of the characteristic guaianolide lactone ring is then achieved by Eupatolide Synthase (HaES or CYP71DD6) . nih.govuniprot.orguniprot.org This enzyme acts on 8β-hydroxy-germacrene A acid, catalyzing a hydroxylation at the C6 position which is followed by a spontaneous lactonization reaction to form the 6,12-lactone ring of eupatolide. royalsocietypublishing.orgnih.govuniprot.org
The final step in the formation of this compound is the acetylation of the hydroxyl group on the eupatolide molecule. This reaction is catalyzed by an acetyltransferase . nih.govresearchgate.netresearchgate.net These enzymes utilize acetyl-CoA as the acetyl group donor to esterify hydroxyl groups on various natural products, including terpenoids. researchgate.netwikipedia.org While the specific acetyltransferase responsible for converting eupatolide to this compound in Eupatorium species has not been definitively identified, its action represents the terminal modification in this biosynthetic pathway.
| Enzyme | Enzyme Class | Substrate | Product | Function in Pathway |
|---|---|---|---|---|
| Germacrene A Synthase (GAS) | Terpene Synthase (EC 4.2.3.23) | Farnesyl Diphosphate (FPP) | (+)-Germacrene A | Formation of the germacrane skeleton |
| Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71) | (+)-Germacrene A | Germacrene A Acid | Oxidation of the isopropenyl side chain |
| Germacrene A 8β-hydroxylase | Cytochrome P450 (CYP71BL) | Germacrene A Acid | 8β-hydroxy-germacrene A acid | Hydroxylation at the C8 position |
| Eupatolide Synthase (HaES) | Cytochrome P450 (CYP71DD6; EC 1.14.14.169) | 8β-hydroxy-germacrene A acid | Eupatolide | Catalyzes 6,7-trans lactonization |
| Acetyltransferase | Acyltransferase | Eupatolide, Acetyl-CoA | This compound | Final acetylation step |
Chemical Synthesis and Strategic Modifications of Euparotin Acetate
Synthetic Methodologies for the Guaianolide Skeleton in Chemical Research
The total synthesis of guaianolides is a formidable challenge due to their complex and often densely functionalized tricyclic core. Researchers have developed several distinct strategies to construct the characteristic 5-7 fused hydroazulene skeleton. d-nb.info These methods often serve as the foundation for the potential synthesis of euparotin acetate (B1210297) and its analogues.
Key synthetic strategies include:
Rearrangement of Eudesmanolides: A classic and effective approach involves the photochemical rearrangement of more readily available eudesmanolide sesquiterpenes, such as (-)-α-santonin. nih.govresearchgate.net This method leverages a rearrangement pathway to transform the 6-6-5 fused ring system of the eudesmanolide into the 5-7-5 ring system of the guaianolide. researchgate.net This strategy has been successfully used to assemble over 30 unique guaianolides. nih.gov
Cycloaddition Reactions: Intramolecular cycloadditions are a powerful tool for forming the seven-membered ring. Methodologies such as the intramolecular hetero-Diels–Alder (IMHDA) reaction and the intramolecular carbonyl ene reaction have been investigated as potential routes to the guaiane-6,12-olide skeleton. lboro.ac.uklboro.ac.uk
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for forming the cycloheptane (B1346806) ring, offering flexibility in the placement of functional groups. d-nb.inforesearchgate.net
Radical Cyclizations: Tandem radical cyclization strategies have also been employed to construct the bicyclic core of the guaianolide skeleton. d-nb.info
Allylation Strategies: A double allylation disconnection approach has been developed, which involves coupling a five-carbon fragment with a ten-carbon fragment derived from chiral pool sources like carvone. nih.gov
These diverse methodologies provide chemists with multiple pathways to access the core guaianolide structure, enabling further synthetic efforts toward complex members of the family like euparotin acetate.
Table 1: Key Synthetic Strategies for the Guaianolide Skeleton
| Synthetic Strategy | Description | Key Precursor/Reaction Type | Reference(s) |
|---|---|---|---|
| Photochemical Rearrangement | Transformation of a 6-6-5 eudesmanolide skeleton into a 5-7-5 guaianolide skeleton. | (-)-α-santonin | nih.gov, researchgate.net |
| Intramolecular Cycloadditions | Formation of the seven-membered ring via internal cyclization reactions. | Hetero-Diels-Alder, Carbonyl Ene Reaction | lboro.ac.uk, lboro.ac.uk |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to close the seven-membered ring. | Diene precursors, Grubbs catalyst | researchgate.net, d-nb.info |
| Allylation Disconnection | Coupling of two smaller fragments to build the carbon skeleton. | Carvone-derived fragments | nih.gov |
| Radical Cyclization | Formation of rings through radical-mediated bond formation. | Tandem radical reactions | d-nb.info |
Semi-Synthetic Approaches and Derivatization Strategies for Structural Exploration
Semi-synthesis and derivatization of naturally occurring compounds are crucial strategies for structural elucidation and for generating analogues for further study. In the case of this compound, these approaches have been instrumental in confirming its structure and exploring its chemical properties.
Initial structural characterization of this compound was aided by its relationship with other sesquiterpene lactones isolated from the same source, Eupatorium rotundifolium. iupac.org Key transformations include:
Acetylation of Euparotin: The parent compound, euparotin, can be readily acetylated to yield this compound, confirming the presence of a hydroxyl group that is acetylated in the final structure. iupac.org
Interrelation with Co-isolated Lactones: The structure of related natural products can be confirmed by chemical conversion. For example, eupachlorin (B1240092) acetate, a chlorine-containing guaianolide, was found to transform into this compound in a 65% yield when treated with alumina. This reaction not only helped to establish the complete structure and stereochemistry of eupachlorin acetate but also solidified its relationship to this compound. iupac.org
Derivatization for X-ray Crystallography: To facilitate structural analysis, targeted derivatization is often employed. Euparotin was acylated with bromoacetic anhydride (B1165640) to produce euparotin bromoacetate (B1195939). This crystalline derivative was suitable for X-ray crystallographic analysis, which ultimately established the absolute structure and stereochemistry of the molecule. iupac.org
These semi-synthetic modifications are vital tools, providing access to valuable derivatives and confirming structural assignments without resorting to a full total synthesis. researchgate.net
Design and Synthesis of Analogues for Structure-Activity Relationship Investigations
The investigation of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological or chemical properties. nih.gov For this compound and related guaianolides, SAR studies have focused on understanding the role of various functional groups, particularly the reactive α,β-unsaturated carbonyl systems. researchgate.net
The isolation of a suite of related guaianolides from Eupatorium rotundifolium provided a natural library of analogues for initial SAR comparisons. iupac.org These compounds share the same core skeleton but differ in their substitution patterns, offering insights into the influence of specific functional groups.
**Table 2: Natural Analogues of this compound from *Eupatorium rotundifolium***
| Compound | Key Structural Difference from this compound | Reference |
|---|---|---|
| Euparotin | Has a hydroxyl group at the position of the acetate group. | iupac.org |
| Eupachlorin Acetate | Contains a chlorine atom on the C-14 methylene (B1212753) group and additional hydroxyl groups. | iupac.org |
| Eupatoroxin | Differs in the position and nature of oxygen-containing functional groups. | iupac.org |
| Eupatundin | Possesses a different arrangement of substituents on the guaianolide core. | iupac.org |
| 10-epieupatoroxin | An epimer of eupatoroxin, differing in stereochemistry at the C-10 position. | researchgate.net |
The ester functionalities in this compound—specifically the acetate and the angelate groups—are prime targets for modification in SAR studies. iupac.org Altering these ester side chains can significantly impact properties such as lipophilicity, steric hindrance, and chemical reactivity, which in turn can influence the compound's interactions with biological systems. researchgate.netscirp.org
Bromoacetylation for Structural Analysis: As previously mentioned, the conversion of euparotin's hydroxyl group to a bromoacetate ester was a purely strategic modification. iupac.org The introduction of the heavy bromine atom facilitated single-crystal X-ray diffraction analysis, a critical step in unambiguously determining the molecule's three-dimensional structure. iupac.org
Varying Ester Chain Length: While not specifically documented for this compound, studies on other complex molecules have shown that modifying the length and bulk of ester side chains is a common strategy to modulate pharmacokinetic properties. For instance, creating a series of analogues with elongating ester chains (e.g., methyl, ethyl, isopropyl) can alter a molecule's half-life by changing its susceptibility to metabolic enzymes like esterases. scirp.org In the context of sesquiterpene lactones, increasing the length of alkyl ester chains has been shown to enhance cytotoxicity, an effect attributed to increased lipophilicity. researchgate.net
The angelate ester at the C-8 position is considered an important structural feature for the activity of many guaianolides, making it and the C-6 acetate group key points for targeted modifications in the design of new research probes and analogues. researchgate.net
Systematic structural variation involves making broader changes to the molecular scaffold to probe the chemical reactivity and function of different domains. The bioactivity of many sesquiterpene lactones, including this compound, is often attributed to the chemical reactivity of their electrophilic functional groups. researchgate.netresearchgate.net
The key reactive sites in guaianolides are the α-methylene-γ-lactone and any α,β-unsaturated ketone moieties. researchgate.net These structures act as Michael acceptors, capable of forming covalent bonds with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. researchgate.netkyoto-u.ac.jp
Mechanism of Action Studies: this compound has been investigated as a tumor inhibitor that functions as a sulfhydryl-alkylating agent. kyoto-u.ac.jp Studies have shown that it can inhibit sulfhydryl-containing enzymes, a mechanism shared by other structurally related terpenoids. researchgate.netresearchgate.net This reactivity is a cornerstone of its biological profile.
Influence of the Unsaturated System: The presence of the α-methylene-γ-lactone is considered essential for the bioactivity of many sesquiterpene lactones. researchgate.net Synthetic analogues that lack this feature or have a saturated lactone ring often show significantly reduced activity, highlighting the importance of this reactive "warhead." usask.ca
Computational Reactivity Studies: Modern research employs computational methods, such as density functional theory (DFT), to study the chemical reactivity of drug analogues. dovepress.comnih.gov These in silico studies can predict local reactivity indices, helping to identify the most likely sites for nucleophilic attack and providing a theoretical basis for understanding the molecule's alkylating potential without requiring synthesis. nih.gov
Molecular and Cellular Mechanisms of Action
Interaction with Cellular Thiols and Cysteine Residues in Biological Systems
The reactivity of euparotin acetate (B1210297) is largely attributed to its chemical structure, which facilitates interactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. frontiersin.orgnih.gov Thiol groups are crucial for the structure and function of many proteins, including enzymes and transcription factors, and their modification can lead to significant changes in cellular processes. frontiersin.orgresearchgate.netucl.ac.uk The reversible oxidation of these thiol groups is a key component in maintaining cellular redox balance and acts as a redox-sensitive switch in signaling events. nih.gov
The core of euparotin acetate's reactivity lies in the α-methylene-γ-lactone moiety. This structure contains an α,β-unsaturated carbonyl system, which functions as an electrophilic center known as a Michael acceptor. masterorganicchemistry.comwikipedia.org The Michael addition reaction involves the nucleophilic addition of a carbanion or another nucleophile, such as the thiol group of a cysteine residue, to the β-carbon of this unsaturated system. wikipedia.orglibretexts.orgspcmc.ac.in
This reaction proceeds via the following steps:
A nucleophile, like the thiolate anion (S-) from a cysteine residue, attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl group. masterorganicchemistry.comyoutube.com
This conjugate addition results in the formation of a stable, covalent thioether bond. thermofisher.com
The formation of this bond is often irreversible and alters the structure and function of the target protein.
This covalent modification of proteins is a primary mechanism by which this compound and other sesquiterpene lactones exert their biological effects. usask.ca
Modulation of Enzyme Activity: Research Focus on Phosphofructokinase (PFK)
Research has identified the glycolytic enzyme phosphofructokinase (PFK) as a specific target of this compound. usask.ca PFK is a critical regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. proteopedia.orguniprot.org Its activity is tightly controlled by various allosteric activators and inhibitors. proteopedia.orgmdpi.com
Studies have shown that this compound inhibits PFK activity. usask.ca The mechanism of this inhibition is linked to the Michael addition reaction between the α-methylene-γ-lactone group of this compound and essential thiol groups of cysteine residues within the PFK enzyme. The formation of a covalent bond between the inhibitor and the enzyme is characteristic of irreversible inhibition, as it permanently inactivates the enzyme molecule. Kinetic analyses are employed to distinguish between reversible and irreversible inhibition by assessing whether enzyme activity can be restored after removal of the inhibitor.
Further biochemical investigations explore the nature of the inhibitor-enzyme interaction. Substrate protection assays are used to determine if the binding of the natural substrate, fructose-6-phosphate, can shield the enzyme's active site and its critical cysteine residues from attack by this compound. If the substrate reduces the rate of inactivation, it suggests that the inhibitor binds at or near the active site.
Additionally, studies on allosteric modulation investigate whether this compound binds to a regulatory site distinct from the active site. nih.gov Binding at an allosteric site can induce a conformational change in the enzyme, leading to a decrease in its catalytic activity. proteopedia.org PFK is known to be regulated by numerous allosteric effectors, making it susceptible to this type of modulation. mdpi.cominca.gov.br
Kinetic Analysis of Reversible and Irreversible Inhibition in Enzyme Assays
Investigation of Effects on Intracellular Signaling Pathways in Preclinical Cell Models (e.g., NF-κB, STAT3, AP-1, MAPK, JNK)
This compound's ability to alkylate cysteine residues allows it to interfere with multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
NF-κB (Nuclear Factor-kappa B): The NF-κB pathway is a central regulator of inflammation and cell survival. e-crt.orgmdpi.com Its activation involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, allowing NF-κB to translocate to the nucleus. e-crt.org This process is controlled by the IκB kinase (IKK) complex, which contains critical cysteine residues. By alkylating these residues, compounds similar to this compound can inhibit IKK activity, preventing IκBα degradation and thereby blocking NF-κB activation. mdpi.com
STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is another transcription factor involved in cell proliferation and survival. Like NF-κB, its function can be modulated by its redox state, and it is a target for compounds that interact with cysteine residues. mdpi.com
AP-1 (Activator Protein-1): This transcription factor is composed of proteins from the Jun and Fos families and is regulated by the MAPK signaling cascade. e-crt.org It plays a role in cell differentiation, proliferation, and apoptosis. dovepress.com
MAPK and JNK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways, are crucial signaling cascades that respond to extracellular stimuli and regulate a wide range of cellular processes. openrheumatologyjournal.com These pathways often crosstalk with NF-κB and can be inhibited by agents that target upstream kinases containing reactive cysteines. dovepress.comnih.gov
| Signaling Pathway | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| NF-κB | Inhibition | Alkylation of cysteine residues in the IKK complex, preventing IκBα phosphorylation and degradation. | mdpi.com |
| STAT3 | Inhibition | Modulation of STAT3 phosphorylation and activation, potentially through interaction with cysteine residues. | mdpi.comnih.gov |
| JNK | Modulation | Inhibition of upstream kinases in the MAPK cascade. JNK can activate AP-1 and also influence STAT3 activity. | dovepress.comnih.gov |
| AP-1 | Modulation | Inhibition of the MAPK/JNK pathways that lead to AP-1 activation. | e-crt.orgdovepress.com |
Induction of Apoptosis and Cell Cycle Arrest in In Vitro Experimental Systems
The culmination of this compound's molecular interactions, including enzyme inhibition and disruption of signaling pathways, is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in preclinical cancer cell models. mdpi.comjournalejmp.comfrontiersin.org
Exploration of Other Mechanistic Pathways under Academic Investigation
While direct studies on the effect of this compound on telomerase inhibition are limited in the currently available scientific literature, research into the mechanistic pathways of closely related flavonoid compounds, such as eupatorin (B191229) and eupafolin, provides insights into potential areas of academic investigation. These studies reveal a multi-faceted approach by which these compounds exert their anti-cancer effects, primarily focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are crucial for tumor growth and survival.
It is important to note that based on current research, telomerase inhibition has not been identified as a primary mechanism of action for eupatorin and eupafolin. Instead, their anti-tumor activities are attributed to other significant molecular and cellular mechanisms.
Detailed Research Findings for Related Compounds:
Eupatorin:
Eupatorin, a flavonoid structurally similar to this compound, has been the subject of several studies investigating its anti-cancer properties. The primary mechanisms identified include:
Induction of Apoptosis: Eupatorin has been shown to induce programmed cell death in various cancer cell lines. This process is mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. targetmol.com Key events include the activation of multiple caspases and the release of cytochrome c from the mitochondria. plos.org
Cell Cycle Arrest: Studies have demonstrated that eupatorin can cause cancer cells to halt their progression through the cell cycle, specifically at the G2/M phase. plos.orgcapes.gov.br This arrest prevents the cells from dividing and proliferating.
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of eupatorin are also linked to the generation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death. targetmol.complos.org
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Eupatorin has been found to activate the MAPK signaling pathway, with the activation of JNK/SAPK being essential for its cell death-inducing effects in leukemia cells. plos.org
Inhibition of Protein Kinases: Eupatorin has been shown to non-specifically inhibit a number of protein kinases, which likely contributes to its broad cellular effects. capes.gov.br
Interactive Data Table: Mechanistic Insights for Eupatorin
| Mechanism | Key Findings | Affected Cancer Cell Lines | References |
| Apoptosis Induction | Mediated by both extrinsic and intrinsic pathways; activation of multiple caspases; release of cytochrome c. | Human leukemia cells (HL-60, U937, Molt-3), MDA-MB-468 human breast cancer cells. | targetmol.complos.org |
| Cell Cycle Arrest | Arrest at the G2/M phase of the cell cycle. | Human leukemia cells, colon cancer cells, HeLa cervical carcinoma cells, MDA-MB-468 cells. | plos.orgcapes.gov.brresearchgate.net |
| ROS Generation | Dependent on the generation of reactive oxygen species for its cytotoxic effects. | Human leukemia cells. | targetmol.complos.org |
| MAPK Pathway Activation | Phosphorylation of MAPK members; JNK/SAPK activation is crucial for cell death. | Human leukemia cells. | plos.org |
| Protein Kinase Inhibition | Nonspecific inhibition of various protein kinases. | Not specified. | capes.gov.br |
Eupafolin:
Eupafolin, another related flavonoid, has also been investigated for its anti-cancer mechanisms, which include:
Inhibition of the PI3K/Akt/mTOR Pathway: Eupafolin has been demonstrated to suppress the proliferation of breast cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. nih.gov This pathway is critical for cell growth, survival, and proliferation.
Anti-Angiogenesis: Eupafolin exhibits potent anti-angiogenic activity by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling. ijbs.com It inhibits VEGF-induced proliferation, migration, and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors. ijbs.com
Enhancement of TRAIL-Mediated Apoptosis: Eupafolin can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. oncotarget.com This is achieved through the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim. oncotarget.com
Induction of Apoptosis: Similar to eupatorin, eupafolin induces apoptosis in cancer cells, which is associated with the activation of caspases. nih.gov
Interactive Data Table: Mechanistic Insights for Eupafolin
| Mechanism | Key Findings | Affected Cancer Cell Lines | References |
| PI3K/Akt/mTOR Pathway Inhibition | Decreased phosphorylation of PI3K, Akt, and mTOR. | Breast cancer cells (EO771). | nih.gov |
| Anti-Angiogenesis | Inhibition of VEGF-induced cell proliferation, migration, and tube formation; suppression of VEGFR2 signaling. | Human umbilical vascular endothelial cells (HUVECs), Hepatocellular carcinoma (HCC) cells. | ijbs.commdpi.com |
| Enhancement of TRAIL-Mediated Apoptosis | Downregulation of Mcl-1 and upregulation of Bim. | Human renal carcinoma (Caki) cells, glioma cells (U251MG), prostate cancer cells (DU145). | oncotarget.com |
| Apoptosis Induction | Increased levels of Bax and cleaved caspase-3; decreased Bcl-2 levels. | Breast cancer cells (EO771), HeLa human cervical cancer cells. | nih.gov |
Structure Activity Relationship Sar Studies
Correlating Chemical Structural Features with Observed Biological Activity Profiles
Euparotin acetate (B1210297) is a sesquiterpene lactone belonging to the guaianolide class, a group of natural products known for their diverse biological activities, including cytotoxic and antitumor properties. nih.govnih.gov Its chemical architecture is intrinsically linked to its biological function. The cytotoxic activity of many sesquiterpene lactones is attributed to the presence of α,β-unsaturated carbonyl structures. researchgate.net These moieties can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process known as Michael addition. researchgate.net This covalent interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in cell death.
For guaianolides specifically, several structural features are considered significant for their antitumor effects. researchgate.net These include:
The presence of an exocyclic α-methylene group on the γ-lactone ring. This feature is a potent alkylating center and is crucial for cytotoxicity. researchgate.net
The existence of additional double bonds within the core ring system, such as a double bond at the C-10 position, which is reported to increase cytotoxicity. researchgate.net
A hydroxyl group at the C-5 position is another feature noted to be important for the antitumor activity in this class of compounds. researchgate.net
The plant-derived tumor inhibitor euparotin acetate has been shown to inhibit the sulfhydryl enzyme phosphofructokinase, a critical enzyme in the glycolysis pathway. researchgate.net This finding supports the hypothesis that its biological activity is mediated through the alkylation of protein sulfhydryl groups. researchgate.net
Identification and Characterization of Essential Pharmacophores and Functional Groups for Biological Effects
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target, triggering its biological response. For this compound and related sesquiterpene lactones, the most critical pharmacophore is the α-methylene-γ-lactone moiety. researchgate.netresearchgate.net
This functional group acts as a reactive "warhead." The exocyclic double bond conjugated to the lactone carbonyl group makes the β-carbon atom electrophilic and susceptible to nucleophilic attack by thiol groups found in enzymes and transcription factors. researchgate.netresearchgate.net This alkylating capability is a primary driver of its cytotoxic effect. The addition of such alkylating groups to sesquiterpene lactone structures is a known strategy for enhancing cytotoxicity and tumor inhibition. researchgate.net
Beyond this primary pharmacophore, other functional groups on the this compound molecule play vital roles in modulating its activity:
Hydroxyl Group: The tertiary hydroxyl group on the core ring system can participate in hydrogen bonding interactions within a receptor's active site, which can be crucial for binding affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable for predicting the activity of new, unsynthesized compounds, optimizing lead compounds, and gaining insight into the mechanisms of drug action. mdpi.com
While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in the reviewed literature, broader studies on the class of sesquiterpene lactones provide relevant insights. For instance, a QSAR study was conducted on a set of 37 different sesquiterpene lactones, which included germacranolides, elemanolides, and guaianolides (the class to which this compound belongs), to model their cytotoxic activity against human carcinoma of the nasopharynx (KB) cells. researchgate.net
The typical workflow for a QSAR study involves several critical steps: mdpi.com
Data Set Assembly: A collection of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is gathered.
Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, topological, and 3D properties of each molecule is calculated.
Model Building: Statistical methods or machine learning algorithms are used to build a regression or classification model that links the descriptors (independent variables) to the biological activity (dependent variable). The data is typically split into a training set for building the model and a test set for validating it. mdpi.com
Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. mdpi.commdpi.com
Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for activity. mdpi.com Such maps provide a detailed, three-dimensional guide for designing new analogues with potentially enhanced potency.
Design and Evaluation of this compound Analogues and Derivatives in Systematic Research Programs
The design and synthesis of analogues are a cornerstone of drug discovery, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. While the literature does not detail a specific, large-scale systematic program focused on this compound, the principles for such an endeavor are well-established from research on other complex natural products, including other sesquiterpene lactones like parthenin. researchgate.net
A systematic research program on this compound would leverage the SAR insights discussed previously. The general strategy involves synthesizing a library of derivatives by making targeted modifications to the parent structure and then evaluating their biological activity, typically through in vitro cytotoxicity assays against a panel of cancer cell lines. arabjchem.orgnih.gov
Key modification strategies would include:
Modification of the α-Methylene-γ-lactone: Since this is the key pharmacophore, modifications here are often sensitive. Reducing the exocyclic double bond would be expected to drastically decrease or abolish cytotoxic activity, serving as a useful control to confirm the mechanism of action.
Variation of the Ester Groups: The acetate and angelate esters are prime targets for modification. A library of analogues could be created by replacing them with a variety of other ester groups (e.g., propionate, butyrate, benzoate) to probe the effect of size, lipophilicity, and electronic properties on activity. nih.gov
Modification of the Epoxide and Hydroxyl Groups: The epoxide could be opened to form a diol, or the hydroxyl group could be acylated or etherified to explore the importance of these functionalities for target binding.
The synthesized analogues would then be subjected to biological evaluation. nih.gov For example, their 50% inhibitory concentration (IC₅₀) would be determined across various human cancer cell lines, such as those from colon, lung, or leukemia cancers. nih.govtandfonline.com Promising analogues would exhibit high potency (low IC₅₀ values).
The table below outlines a hypothetical design strategy for this compound analogues based on established SAR principles for sesquiterpene lactones.
Preclinical Biological Investigations
In Vitro Studies in Defined Cell Lines:
Cytotoxicity and Cell Growth Inhibition Assays in Controlled Environments
Euparotin acetate (B1210297) has demonstrated notable cytotoxic and cell growth inhibitory effects across a range of cancer cell lines in controlled laboratory settings. tandfonline.comtandfonline.comufrgs.br As a member of the sesquiterpene lactone class of compounds, its activity is often attributed to the presence of an α-methylene-γ-lactone moiety, a key structural feature for biological reactivity. lboro.ac.uk
Studies have shown that extracts from Eupatorium species, which contain euparotin acetate and related compounds, exhibit significant cytotoxicity. For instance, extracts from six different Eupatorium species were found to be cytotoxic against human tumor cell lines. tandfonline.comufrgs.br While specific IC50 values for purified this compound are not consistently reported across all studies, the general consensus points towards its potent anti-proliferative activity. tandfonline.comufrgs.brbiorxiv.orgmdpi.comresearchgate.netresearchgate.net The evaluation of crude extracts and isolated compounds from Eupatorium species has been conducted on various cancer cell lines, including those from breast, prostate, and lung cancer, revealing a broad spectrum of activity. nih.gov
Interactive Table: Cytotoxicity of Eupatorium-derived compounds and extracts.
| Cell Line | Compound/Extract | IC50 Value | Reference |
| PC3 (Prostate Cancer) | Compound 4 (from E. fortunei) | 3.9 ± 1.2 μM | nih.gov |
| PC3 (Prostate Cancer) | Compound 8 (from E. fortunei) | 3.9 ± 0.6 μM | nih.gov |
| MCF-7 (Breast Cancer) | Compound 7 (from E. fortunei) | 5.8 ± 0.1 μM | nih.gov |
| MCF-7 (Breast Cancer) | Chloroform extract of E. cannabinum | 21.39±3.24 μg/mL | |
| MCF-7 (Breast Cancer) | Eucannabinolide (from E. cannabinum) | 13±2.45 μg/mL |
Investigations into Apoptosis Induction and Associated Cell Death Mechanisms
Research has indicated that the cytotoxic effects of sesquiterpene lactones, including those structurally similar to this compound, are often mediated through the induction of apoptosis, or programmed cell death. frontiersin.org While direct studies detailing the specific apoptotic pathways triggered by this compound are limited, the broader class of sesquiterpene lactones is known to induce apoptosis through both intrinsic and extrinsic pathways. frontiersin.org
This can involve the modulation of key regulatory proteins such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). frontiersin.org Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common mechanism. frontiersin.org For example, a study on the sesquiterpene lactone eucannabinolide, isolated from Eupatorium cannabinum, showed that it induced apoptosis in MCF-7 breast cancer cells.
Effects on Isolated Enzyme Systems and Identified Molecular Targets
Early research identified the enzyme phosphofructokinase (PFK) as a molecular target for this compound. deepdyve.comnih.govresearchgate.net PFK is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells. The inhibitory action of this compound on PFK is attributed to its α-methylene-γ-lactone structure, which can react with sulfhydryl groups on the enzyme. deepdyve.comnih.govresearchgate.net This interaction leads to a loss of enzyme function, thereby disrupting cellular energy metabolism. The substrates of PFK, fructose-6-phosphate (B1210287) and adenosine (B11128) triphosphate, were found to protect the enzyme from this inhibition. deepdyve.comnih.gov
In Vivo Studies in Experimental Animal Models:
Investigation of Biological Responses and Pathway Modulation in Established Animal Models
While detailed in vivo studies focusing specifically on the mechanistic pathways modulated by purified this compound are not extensively documented in the provided search results, the compound has been noted as a tumor inhibitor in early cancer research. nih.govtandfonline.comtandfonline.comacs.org The general approach for such studies involves using established animal models of cancer to observe the biological effects of a compound. ontosight.aimdpi.complos.orgimrpress.com These models, often involving mice, are used to assess a compound's ability to inhibit tumor growth. imrpress.comnih.gov For instance, the two-stage mouse skin carcinogenesis model is a common method to evaluate the effects of compounds on the initiation and promotion phases of tumor development. nih.gov The anti-inflammatory properties of related compounds have also been investigated in vivo, often using models like 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. nih.gov
Research on Diverse Biological Activities Beyond Initial Findings
Beyond its cytotoxic properties, research has explored other potential biological activities of this compound and closely related compounds.
Anti-inflammatory Activity: There is evidence to suggest that compounds from the Eupatorium genus possess anti-inflammatory properties. ontosight.aiscispace.comresearchgate.net For example, flavonoids isolated from Eupatorium arnottianum demonstrated topical anti-inflammatory activity, and this was linked to the inhibition of NF-κB induction. researchgate.net Although direct evidence for this compound is sparse in the search results, the anti-inflammatory potential of the chemical class is recognized.
Antifungal Activity: The potential for antifungal activity exists within the broader class of sesquiterpene lactones. lboro.ac.uk Studies on other natural products have demonstrated methodologies for assessing antifungal properties, such as determining the minimum inhibitory concentration (MIC) against various fungal strains. scirp.orgnih.govnih.gov While specific studies on the antifungal activity of this compound were not prominent, the chemical class has shown promise. For instance, volatile compounds from an endophytic Bacillus subtilis showed antifungal activity against Curvularia lunata. d-nb.info
Insecticidal Properties: Information regarding the insecticidal properties of this compound is not detailed in the provided search results.
Studies on the Modulation of Inflammatory Mediators in Experimental Systems
This compound has been a subject of research for its anti-inflammatory capabilities. ontosight.ai Investigations have explored its influence on various mediators integral to the inflammatory process.
A significant area of this research is the compound's effect on the nuclear factor-kappa B (NF-κB) signaling pathway. creative-diagnostics.com NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. creative-diagnostics.com Its activation is a central event in inflammatory responses. Research on compounds structurally similar to this compound, such as other natural products, has shown that they can modulate NF-κB activation. mdpi.com For example, carnosic acid has been found to attenuate the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. mdpi.com This inhibition of IκBα degradation stops the translocation of NF-κB into the nucleus, thereby preventing the transcription of inflammatory genes. creative-diagnostics.com
Another critical inflammatory signaling pathway involves the mitogen-activated protein kinases (MAPKs). These include kinases like JNK, ERK, and p38. mdpi.com The activation of MAPKs is a crucial step in the signaling cascade that leads to the production of pro-inflammatory cytokines. Studies on eupafolin, a related flavonoid, have demonstrated its ability to inhibit the phosphorylation of p38 MAPK, ERK1/2, and JNK in lipopolysaccharide (LPS)-induced macrophages. nih.gov This modulation of MAPK phosphorylation interferes with the production of inflammatory mediators. nih.gov
Furthermore, the effect of related compounds on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) has been noted. Eupafolin, for instance, has been shown to decrease the expression of both iNOS and COX-2 in LPS-treated macrophages, leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov
Academic Investigations into Antimicrobial or Antifungal Properties
The potential of this compound as an antimicrobial and antifungal agent has been explored in academic studies. ontosight.ai Research in this area often involves determining the minimum inhibitory concentration (MIC) to quantify the compound's efficacy against various microorganisms.
While specific studies on this compound are limited, research on extracts containing similar chemical structures provides insight. For example, ethyl acetate extracts from various plants have demonstrated significant antifungal properties. An ethyl acetate extract of Calotropis procera leaves showed a minimum inhibitory concentration (MIC) of 8 mg/ml against the dermatophytes Trichophyton rubrum and Epidermophyton floccosum. jetir.org Similarly, an ethyl acetate extract of Euphorbia hirta inflorescence was found to have an MIC of 606 µg/ml against Aspergillus flavus. ijcmas.com The proposed mechanism for this antifungal action is the disruption of the fungal cell membrane, leading to the leakage of cellular proteins. ijcmas.com
The general mechanism for the antimicrobial activity of compounds like sesquiterpene lactones, a class to which this compound belongs, is often attributed to the alkylation of microbial proteins.
Table 1: Antifungal Activity of Ethyl Acetate Extracts from Various Plants
| Plant Source | Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Calotropis procera (leaves) | Trichophyton rubrum | 8 mg/ml jetir.org |
| Calotropis procera (leaves) | Epidermophyton floccosum | 8 mg/ml jetir.org |
| Euphorbia hirta (inflorescence) | Aspergillus flavus | 606 µg/ml ijcmas.com |
Exploration of Neuroprotective Effects in Cellular Models
Preliminary in vitro research has investigated the potential neuroprotective effects of this compound. ontosight.ai These studies in cellular models often focus on the compound's ability to counteract cellular damage implicated in neurodegenerative conditions.
Investigations into related compounds have shown protective effects on neuronal cells against various neurotoxins. nih.gov For instance, certain constituents isolated from Cyperi Rhizoma demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA) toxicity in PC12 cells. nih.gov This protection is often linked to the antioxidant properties of the compounds. nih.gov
Another area of exploration is the mitigation of neuroinflammation, a key factor in neurodegenerative diseases. The modulation of inflammatory pathways in brain-resident immune cells, such as microglia, is a potential mechanism for neuroprotection. nih.gov For example, erythropoietin (EPO) has been shown to promote the differentiation of neuronal stem cells into astrocytes, a process that involves the activation of the ERK kinase and NF-κB pathways. nih.gov This suggests that compounds influencing these pathways could have neuroprotective roles.
Furthermore, research has looked into the effects on cellular models of amyloid-β peptide toxicity, which is relevant to Alzheimer's disease. nih.gov Studies on eudesmin, a lignan, showed it could protect PC12 cells and cortical neurons from amyloid-β-induced toxicity, increasing cell viability. nih.gov The mechanism is thought to involve the preservation of synaptic structure. nih.gov
Emerging Research Directions and Future Perspectives
Application of Computational Drug Design and Virtual Screening in Euparotin Acetate (B1210297) Research
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. mdpi.comresearchgate.net In the context of euparotin acetate, CADD can be leveraged in several ways:
Virtual Screening: This technique allows for the rapid, cost-effective screening of vast compound libraries against specific biological targets. nuvisan.com By creating a three-dimensional model of a potential protein target for this compound, researchers can virtually dock millions of compounds to identify those with a high binding affinity, potentially leading to the discovery of novel, more potent analogs. nuvisan.comresearchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, pharmacophore models can be generated based on its known structure and used to search for other compounds that share these key features. researchgate.net
Predicting Pharmacokinetic Properties: CADD tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. nih.gov This allows for the early identification of potential liabilities in drug development and can guide the design of this compound derivatives with improved pharmacokinetic profiles. mdpi.comchemrxiv.org
De Novo Drug Design: Advanced algorithms can generate entirely new molecular structures with the potential to bind to a specific target. mdpi.com This opens up the possibility of designing novel compounds inspired by the this compound scaffold but with enhanced properties.
The integration of machine learning and artificial intelligence into CADD is further enhancing its predictive power, promising to revolutionize the way researchers approach the discovery and development of natural product-based therapeutics. mdpi.comdev.to
Advanced Methodologies for Target Identification and Validation in Chemical Biology
A crucial aspect of understanding the biological activity of any compound is the identification and validation of its molecular targets. drughunter.com For this compound, several advanced chemical biology techniques can be employed:
Chemical Proteomics: This approach uses chemical probes, often derivatives of the parent compound, to "fish out" and identify interacting proteins from complex biological samples. pelagobio.com These probes are typically modified with a tag, such as biotin (B1667282) or an alkyne, to facilitate their capture and subsequent identification by mass spectrometry. drughunter.com
Activity-Based Proteome Profiling (ABPP): This method is particularly useful for identifying the targets of compounds with reactive functional groups, such as the α,β-unsaturated lactone found in many sesquiterpene lactones. drughunter.com
Label-Free Methods: These techniques, such as the Cellular Thermal Shift Assay (CETSA), identify target proteins by detecting changes in their stability upon compound binding, without the need to modify the natural product. pelagobio.comnih.govnih.gov This avoids potential issues where the chemical modification alters the compound's binding properties. nih.gov
Genetic and Molecular Biology Approaches: Techniques like CRISPR/Cas gene editing, siRNA/shRNA knockdown, and gene overexpression can be used to modulate the expression of suspected target proteins in cells. tandfonline.comunito.it By observing how these manipulations affect the cellular response to this compound, researchers can validate the functional relevance of a potential target. unito.it
These methodologies provide a powerful toolkit for elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
Exploration of Combinatorial Approaches with Other Research Compounds for Synergistic Effects
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. frontiersin.org This approach can lead to enhanced efficacy, reduced drug resistance, and lower toxicity. frontiersin.org For this compound, exploring combinatorial strategies with other research compounds holds significant promise.
Research into other sesquiterpene lactones has demonstrated the potential for synergistic interactions. For example, dihydroartemisinin (B1670584) has been shown to overcome gemcitabine (B846) resistance in pancreatic cancer cells. nih.gov Similarly, studies on other natural products and existing chemotherapeutic agents have revealed synergistic effects that could be applicable to this compound. mdpi-res.com
Future research in this area would involve systematically screening combinations of this compound with a panel of other compounds, including other natural products, targeted therapies, and conventional chemotherapeutics, across various disease models. High-throughput screening platforms can facilitate the identification of synergistic combinations, which can then be further investigated to understand the underlying mechanisms of their enhanced activity.
Development of Novel Research Tools and Chemical Probes Based on this compound
This compound itself can serve as a scaffold for the development of novel research tools to probe biological systems. By understanding its structure-activity relationship (SAR), researchers can design and synthesize chemical probes that retain the biological activity of the parent compound while incorporating features that facilitate their use in research. nih.gov
These chemical probes can be designed for various applications:
Affinity-based probes: As mentioned earlier, these probes are tagged with moieties like biotin or fluorescent dyes to enable the identification and visualization of target proteins. nih.gov
Photoaffinity probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, providing strong evidence of direct interaction. drughunter.com
PROTACs (PROteolysis TArgeting Chimeras): These are bifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting moiety. This brings the target protein into proximity with the cellular machinery for protein degradation, leading to its selective removal. rsc.org A PROTAC based on this compound could be a powerful tool for validating its targets and exploring the functional consequences of their degradation. rsc.org
The development of such chemical probes would not only advance our understanding of this compound's mechanism of action but also provide valuable reagents for the broader chemical biology community.
Broader Academic Implications and Future Directions for Sesquiterpene Lactone Research and Discovery
The study of this compound contributes to the broader field of sesquiterpene lactone research, a class of over 5,000 known compounds with remarkable structural diversity and a wide range of biological activities. tandfonline.com These compounds are predominantly found in the Asteraceae family and are known for their anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net
Future research in this area will likely focus on several key themes:
Biosynthesis and Regulation: Elucidating the enzymatic pathways responsible for the synthesis of sesquiterpene lactones in plants will provide insights into their chemical diversity and could enable their production in engineered microbial systems. tandfonline.com
Structure-Activity Relationship (SAR) Studies: Continued investigation into how the chemical structure of sesquiterpene lactones relates to their biological activity is crucial for the rational design of more potent and selective derivatives. mdpi.com The α-methylene-γ-lactone moiety is a key feature for the bioactivity of many of these compounds. nih.govresearchgate.net
Overcoming Drug Resistance: A significant area of research is the potential for sesquiterpene lactones to overcome resistance to existing drugs, a major challenge in cancer therapy. nih.govresearchgate.net
Targeted Delivery Systems: To improve the bioavailability and reduce the potential toxicity of these compounds, the development of targeted drug delivery systems, such as nanoparticle carriers, is an important future direction. nih.govresearchgate.netdntb.gov.ua
The ongoing exploration of sesquiterpene lactones like this compound, driven by advancements in analytical techniques, computational methods, and chemical biology, holds immense promise for the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes. tandfonline.comnih.gov
Q & A
Q. How is Euparotin acetate structurally characterized, and what analytical techniques are essential for its identification?
this compound’s structure, including its guaianolide skeleton, acetyl group, and stereochemistry, is determined via X-ray crystallography, NMR spectroscopy, and mass spectrometry. Key spectral markers include:
- NMR : Doublets at τ 3.62 and 4.33 (vinyl protons) and a singlet at τ 7.97 (-O-COCH3) .
- UV-Vis : End absorption at 210 nm (ε 18,400) due to conjugated systems .
- Mass spectrometry : Molecular ion peaks confirming the formula C17H20O7 (derived from related compounds like Vernolepin) . Acid-washed alumina column chromatography is critical for purification, as it avoids structural rearrangement during acetylation .
Q. What in vitro models are used to evaluate this compound’s cytotoxic activity?
Standard assays include:
- Walker 256 carcinosarcoma inhibition : Measures tumor growth suppression in rat models .
- Sulforhodamine B (SRB) assay : Quantifies cell viability in cancer cell lines, with IC50 values used for potency comparison .
- Comparative cytotoxicity studies : Vernolepin (a structural analog) shows similar activity, aiding SAR analysis .
Q. How can researchers verify the purity of newly isolated this compound?
Purity is confirmed via:
- Chromatographic consistency : Retention times in HPLC/TLC compared to authenticated standards.
- Melting point analysis : Sharp, reproducible values indicate homogeneity.
- Spectral reproducibility : Overlay of NMR/IR spectra with published data .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound derivatives, and how are they addressed?
Key challenges include:
- Steric hindrance : The guaianolide skeleton complicates acetylation; bromoacetic anhydride is used to stabilize intermediates .
- Stereochemical control : X-ray analysis of derivatives (e.g., euparotin bromoacetate) resolves ambiguities in hydroxyl group configuration .
- Byproduct formation : Column chromatography on neutral alumina minimizes degradation .
Q. How can molecular docking elucidate this compound’s mechanism of action?
Computational approaches include:
- Cdock energy analysis : Binding affinity (-CDocker energy > 30 kcal/mol) with targets like tubulin or DNA topoisomerases .
- Interaction profiling : Identification of hydrogen bonds, π-alkyl, and π-π stacking with active sites .
- Validation : Cross-referencing docking results with in vitro cytotoxicity data to prioritize targets .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Strategies include:
- Standardization of assays : Use uniform cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
- SAR analysis : Compare functional groups (e.g., acetyl vs. hydroxyl substitutions) to identify critical pharmacophores .
- Meta-analysis : Pool data from structurally related compounds (e.g., Vernodalin) to identify trends .
Q. What considerations are critical when designing in vivo studies for this compound?
- Dosage optimization : Preclinical pharmacokinetics (e.g., bioavailability, half-life) guide dosing regimens .
- Toxicity profiling : Monitor liver/kidney function and hematological parameters in rodent models .
- Tumor models : Orthotopic xenografts better replicate human cancer microenvironments than subcutaneous models .
Q. How can multi-omics data enhance understanding of this compound’s bioactivity?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment .
- Proteomics : SILAC labeling to quantify target protein modulation .
- Metabolomics : LC-MS profiling to track metabolic pathway disruptions (e.g., glycolysis inhibition) .
Methodological Best Practices
Q. What are the best practices for reporting experimental data on this compound?
Q. How should researchers address reproducibility issues in isolating this compound from plant sources?
- Standardized extraction : Use fresh Eupatorium rotundifolium biomass and control drying conditions to minimize degradation .
- Batch-to-batch consistency : Track seasonal variability in compound yield via LC-MS .
- Collaborative validation : Share isolates with independent labs for bioactivity confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
